molecular formula C10H8ClNO B3108417 1-Chloro-3-methoxyisoquinoline CAS No. 16535-95-8

1-Chloro-3-methoxyisoquinoline

Cat. No. B3108417
Key on ui cas rn: 16535-95-8
M. Wt: 193.63 g/mol
InChI Key: PBBOAYURNSIRSH-UHFFFAOYSA-N
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Patent
US08957203B2

Procedure details

3-Methoxyisoquinolin-1(2H)-one (2.8 g, 16.0 mmol) in POCl3 (10 mL) was heated to reflux for 3 h then evaporated in vacuo. The residue was poured into iced NaHCO3 solution (50 mL). The product was extracted with EtOAc (2×). The organic layer was washed with brine, dried over MgSO4, filtered, evaporated. The residue was purified by flash chromatography with 20% then 40% of EtOAc/hexane to afford 1.36 g (44%) of the desired product 1-chloro-3-methoxyisoquinoline as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.29-8.16 (d, J=8.3 Hz, 1H), 7.72 (d, J=8.3 Hz, 1H), 7.63 (ddd, J=8.3, 6.8, 1.1 Hz, 1H), 7.47 (ddd, J=8.5, 7.0, 1.1 Hz, 1H), 6.98 (s, 1H), 4.05 (s, 3H). MS: MS m/z 194.0 (M++1).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[NH:4][C:5](=O)[C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2.O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[C:3]([O:2][CH3:1])[N:4]=1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
COC=1NC(C2=CC=CC=C2C1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured into iced NaHCO3 solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography with 20%

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC2=CC=CC=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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